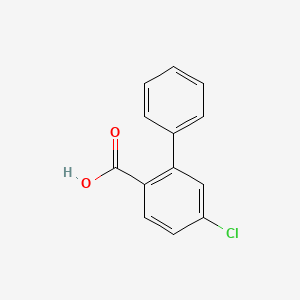

4-Chloro-2-phenylbenzoic acid

CAS No.: 107274-51-1

Cat. No.: VC8405684

Molecular Formula: C13H9ClO2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107274-51-1 |

|---|---|

| Molecular Formula | C13H9ClO2 |

| Molecular Weight | 232.66 g/mol |

| IUPAC Name | 4-chloro-2-phenylbenzoic acid |

| Standard InChI | InChI=1S/C13H9ClO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

| Standard InChI Key | DXQNLKFGHDNYIG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |

Introduction

Structural and Physicochemical Properties

4-Chloro-2-phenylbenzoic acid belongs to the class of biphenyl carboxylic acids with the molecular formula and a molecular weight of 232.66 g/mol. The compound’s planar biphenyl system creates conjugation effects that influence its electronic properties and solubility.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Exact Mass | 232.02900 g/mol | |

| Topological Polar Surface Area | 37.3 Ų | |

| LogP (Octanol-Water) | 3.705 | |

| Melting Point | Not reported |

The relatively high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate. The absence of reported melting point data in literature underscores the need for further experimental characterization .

Synthetic Methodologies

The synthesis of 4-chloro-2-phenylbenzoic acid was first documented by Fuson and Talbott in 1961 through a Friedel-Crafts acylation strategy .

Friedel-Crafts Acylation Protocol

-

Substrate Preparation: Chlorobenzene reacts with phthalic anhydride in the presence of to form 2-(4-chlorophenyl)benzoyl chloride.

-

Hydrolysis: The acyl chloride intermediate undergoes alkaline hydrolysis (5% , reflux, 4 h) to yield the carboxylic acid.

-

Purification: Recrystallization from ethanol-water mixtures achieves >95% purity .

This method avoids expensive catalysts, aligning with industrial feasibility requirements. Alternative routes involving Ullmann coupling or Suzuki-Miyaura reactions remain unexplored for this specific isomer.

Reactivity and Functionalization

The compound’s reactivity is governed by three key functional domains:

-

Carboxylic Acid Group: Participates in esterification (, ethanol) and amidation (SOCl, NH) reactions.

-

Chlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration, sulfonation) at the meta position relative to chlorine.

-

Biphenyl System: π-Stacking interactions enable applications in liquid crystal precursors .

Notably, the ortho-positioned carboxylic acid creates steric hindrance, limiting nucleophilic aromatic substitution at the adjacent carbon.

Future Research Directions

Critical knowledge gaps persist in:

-

Crystallography: Single-crystal X-ray diffraction studies to resolve bond angles and packing arrangements.

-

Biological Screening: In vitro assays for antimicrobial or anticancer activity.

-

Process Optimization: Development of continuous-flow synthesis to improve yield beyond current 60–70% benchmarks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume